Btk-IN-6

Description

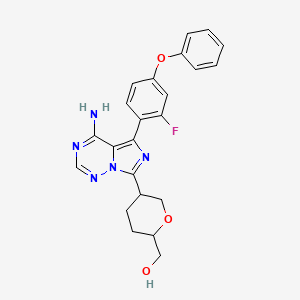

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22FN5O3 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

[5-[4-amino-5-(2-fluoro-4-phenoxyphenyl)imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol |

InChI |

InChI=1S/C23H22FN5O3/c24-19-10-16(32-15-4-2-1-3-5-15)8-9-18(19)20-21-22(25)26-13-27-29(21)23(28-20)14-6-7-17(11-30)31-12-14/h1-5,8-10,13-14,17,30H,6-7,11-12H2,(H2,25,26,27) |

InChI Key |

MKSXBKOJSBEIQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Potential of Btk-IN-6: An In-depth Technical Guide

An Important Note on Btk-IN-6: Publicly available scientific literature and databases contain limited specific information regarding a compound designated "this compound." It is likely a research compound in early-stage development or a catalog identifier with proprietary data. Therefore, this document provides a comprehensive overview of the therapeutic potential of inhibiting Bruton's tyrosine kinase (BTK), the target of this compound, by drawing upon the extensive research and clinical data available for other well-characterized BTK inhibitors. The principles, mechanisms, and experimental approaches described herein are directly applicable to the evaluation of novel BTK inhibitors like this compound.

Executive Summary

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, particularly B lymphocytes.[1][2] Its critical function in B cell receptor (BCR) signaling makes it a compelling therapeutic target for a range of B-cell malignancies and autoimmune disorders.[3][4] BTK inhibitors have emerged as a transformative class of drugs, demonstrating significant clinical efficacy in treating diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis.[4][5] This technical guide explores the therapeutic potential of targeting BTK, detailing the underlying biological mechanisms, preclinical and clinical findings for representative BTK inhibitors, and standardized experimental protocols for their evaluation.

Introduction to Bruton's Tyrosine Kinase (BTK)

BTK is a member of the Tec family of kinases and is essential for the development, differentiation, and activation of B cells.[2] It is a key component of the BCR signaling cascade, which is initiated upon antigen binding to the B cell receptor.[3] Downstream of the BCR, BTK activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), triggering a cascade of intracellular events that culminate in B cell proliferation, survival, and antibody production.[6] Beyond B cells, BTK is also expressed in other hematopoietic cells, including mast cells, macrophages, and microglia, where it participates in signaling from Fc receptors and Toll-like receptors, implicating it in a broader range of inflammatory and immune responses.[6]

Mechanism of Action of BTK Inhibitors

BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting the downstream signaling pathways that are crucial for the survival and proliferation of both normal and malignant B cells.[3] Most clinically approved BTK inhibitors are covalent irreversible inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK.[3] This mode of action leads to sustained inhibition of BTK activity. More recently, reversible and non-covalent BTK inhibitors are also in development to overcome resistance mechanisms associated with mutations at the Cys481 residue.[5]

Therapeutic Applications of BTK Inhibition

The central role of BTK in B-cell biology has made it a prime target for therapeutic intervention in a variety of diseases.

B-Cell Malignancies

In many B-cell cancers, the BCR signaling pathway is constitutively active, driving uncontrolled cell growth and survival. BTK inhibitors have demonstrated remarkable efficacy in treating these malignancies by effectively shutting down this oncogenic signaling. Clinical trials have led to the approval of several BTK inhibitors for various B-cell cancers.[4]

Autoimmune and Inflammatory Diseases

Given the role of B cells in the production of autoantibodies and the involvement of BTK in other immune cell signaling, BTK inhibitors are being actively investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[4][7] Preclinical studies in animal models of these diseases have shown that BTK inhibition can reduce inflammation and disease severity.[7]

Quantitative Data on Representative BTK Inhibitors

The following tables summarize key quantitative data for well-characterized BTK inhibitors to provide a comparative framework for evaluating new chemical entities like this compound.

Table 1: In Vitro Potency of Selected BTK Inhibitors

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

| Ibrutinib | BTK | 0.5 | Biochemical | [5] |

| Acalabrutinib | BTK | 3 | Biochemical | [5] |

| Zanubrutinib | BTK | <1 | Biochemical | [4] |

| Rilzabrutinib | BTK | 3.1 | Biochemical | [5] |

Table 2: Pharmacokinetic Properties of Selected BTK Inhibitors in Humans

| Compound | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference |

| Ibrutinib | 1-2 | 4-6 | ~2.9 | [5] |

| Acalabrutinib | 0.5-1.5 | ~1 | N/A | [8] |

| Zanubrutinib | 2 | ~2-4 | N/A | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize BTK inhibitors.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against purified BTK enzyme.

Protocol:

-

Recombinant human BTK enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

The kinase reaction is initiated by the addition of a peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular B-Cell Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of B-cell lines.

Protocol:

-

A B-cell lymphoma cell line (e.g., Ramos) is seeded in 96-well plates.

-

The cells are treated with the test compound at various concentrations.

-

The cells are stimulated to proliferate by adding an anti-IgM antibody.

-

After a 72-hour incubation period, cell viability is measured using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

EC₅₀ values are determined from the dose-response curves.

In Vivo Efficacy in a Mouse Model of Arthritis

Objective: To evaluate the therapeutic efficacy of a compound in a preclinical model of rheumatoid arthritis.

Protocol:

-

Collagen-induced arthritis (CIA) is induced in DBA/1 mice by immunization with bovine type II collagen.

-

Once arthritis develops, mice are treated daily with the test compound or vehicle control via oral gavage.

-

Clinical signs of arthritis, such as paw swelling and joint inflammation, are scored regularly.

-

At the end of the study, paws are collected for histological analysis to assess joint damage.

-

The efficacy of the compound is determined by its ability to reduce the clinical score and protect against joint destruction.[9]

Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bruton’s Tyrosine Kinase: An Emerging Key Player in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics and pharmacodynamics of BI 705564, a highly selective, covalent inhibitor of Bruton's tyrosine kinase, in Phase I clinical trials in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Btk-IN-6: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Btk-IN-6, a potent inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target. This compound emerged from a rational drug design approach focusing on a novel imidazo[4,5-b]pyridine scaffold.

Discovery and Rationale

The discovery of this compound was the culmination of a focused medicinal chemistry effort to develop potent and selective reversible BTK inhibitors. The starting point was a hit molecule with an imidazo[4,5-b]pyridine core. Through a process of rational design and structure-activity relationship (SAR) studies, this initial hit was optimized to enhance its inhibitory potency against BTK while maintaining high selectivity across the kinome. This optimization led to the identification of a lead compound, designated as compound 30 in the primary scientific literature, which is now known as this compound.[1] This compound demonstrated significant inhibitory activity in human whole blood assays and favorable pharmacokinetic properties.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound (Compound 30) as reported in the primary literature.

| Parameter | Value | Assay Condition | Reference |

| BTK IC50 | 58 nM | Human Whole Blood Assay | [1] |

Synthesis Pathway

The synthesis of this compound (referred to as compound 30 in the cited literature) involves a multi-step synthetic route starting from commercially available precursors. The core imidazo[4,5-b]pyridine scaffold is constructed, followed by the introduction of key functional groups through various chemical transformations.

Disclaimer: The following is a generalized representation of the synthesis for the imidazo[4,5-b]pyridine scaffold, as the specific, detailed, step-by-step synthesis of this compound is proprietary and not fully disclosed in the public domain. The provided pathway is based on common synthetic routes for similar compounds.[1]

Caption: Generalized synthesis pathway for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols for key assays used in the evaluation of BTK inhibitors like this compound, based on standard methodologies in the field.

BTK Enzymatic Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.

-

Reagents and Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a fluorescently labeled peptide)

-

Test compound (this compound) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of detecting fluorescence or luminescence

-

-

Procedure:

-

Add kinase buffer to the wells of a 384-well plate.

-

Add the test compound at various concentrations.

-

Add the BTK enzyme to initiate a pre-incubation period (e.g., 15 minutes at room temperature).

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the signal (e.g., fluorescence) on a plate reader.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Human Whole Blood Assay (General Protocol)

This assay assesses the inhibitory activity of a compound in a more physiologically relevant environment.

-

Reagents and Materials:

-

Freshly collected human whole blood from healthy donors

-

RPMI-1640 medium

-

Anti-IgM antibody (to stimulate B-cell activation)

-

Test compound (this compound) dissolved in DMSO

-

Fixation and permeabilization buffers

-

Fluorescently labeled antibodies against a downstream marker of BTK activation (e.g., phospho-PLCγ2)

-

Flow cytometer

-

-

Procedure:

-

Dilute whole blood with RPMI-1640 medium.

-

Add the test compound at various concentrations and incubate (e.g., 30 minutes at 37°C).

-

Stimulate B-cell activation by adding anti-IgM antibody and incubate (e.g., 15 minutes at 37°C).

-

Fix the cells using a fixation buffer.

-

Permeabilize the cells to allow for intracellular staining.

-

Stain the cells with a fluorescently labeled antibody against the downstream marker.

-

Analyze the samples using a flow cytometer to measure the level of the phosphorylated marker in B-cells.

-

Calculate the percent inhibition and determine the IC50 value.

-

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the catalytic activity of BTK, thereby blocking the downstream signaling cascade initiated by B-cell receptor (BCR) activation. This ultimately leads to decreased B-cell proliferation and survival.

Caption: Simplified BTK signaling pathway.

Experimental Workflow

The development and characterization of a BTK inhibitor like this compound follows a structured workflow from initial screening to in vivo efficacy studies.

Caption: General experimental workflow for BTK inhibitor development.

References

An In-depth Technical Guide on Btk-IN-6: A Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. Covalent inhibitors that irreversibly bind to a cysteine residue (Cys481) in the active site of BTK have demonstrated significant therapeutic success. This technical guide provides a comprehensive overview of Btk-IN-6, a potent covalent inhibitor of BTK. While publicly available information on this compound is limited primarily to patent literature, this document consolidates the known data, including its chemical properties, and provides detailed, representative experimental protocols for the characterization of such covalent BTK inhibitors.

Introduction to this compound

This compound (CAS No: 2662512-08-3) is identified as a potent inhibitor of Bruton's tyrosine kinase.[1] It is described as having research potential in a variety of therapeutic areas, including immune disorders, cancer, cardiovascular diseases, viral infections, inflammation, metabolic/endocrine dysfunction, and neurological disorders.[1] The primary source of information for this compound is the patent WO2021136219A1, where it is referred to as compound 8.[1]

Chemical Properties

While the exact chemical structure of this compound is detailed within the aforementioned patent, its general chemical properties are summarized below.

| Property | Value |

| CAS Number | 2662512-08-3 |

| Molecular Formula | C₂₃H₂₂FN₅O₃ |

| Molecular Weight | 435.45 g/mol |

Mechanism of Covalent Inhibition

Covalent BTK inhibitors like this compound typically function by forming an irreversible covalent bond with the thiol group of the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme. This covalent modification permanently inactivates the kinase, blocking its signaling function. The general mechanism involves a Michael addition reaction where the nucleophilic cysteine attacks an electrophilic moiety on the inhibitor.

digraph "Covalent Inhibition Mechanism" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanism of Covalent BTK Inhibition"];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

BTK [label="BTK Enzyme\n(with Cys481)"];

Inhibitor [label="Covalent Inhibitor\n(e.g., this compound)"];

Noncovalent_Complex [label="Reversible\nNon-covalent Complex"];

Covalent_Adduct [label="Irreversible\nCovalent Adduct\n(BTK Inactivated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

BTK -> Noncovalent_Complex [label="Initial Binding"];

Inhibitor -> Noncovalent_Complex;

Noncovalent_Complex -> Covalent_Adduct [label="Covalent Bond Formation\n(Michael Addition)"];

}

Caption: Simplified overview of the BTK signaling pathway.

Quantitative Data

Specific inhibitory potency data for this compound, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), are detailed within patent WO2021136219A1. For a comprehensive understanding, it is recommended to consult the "Biological Assays" section of the patent document. The table below is a template for summarizing such data, which would be populated with the specific values found in the patent.

Assay Type Target Parameter Value (nM) Biochemical Assay Wild-Type BTK IC₅₀ Data from patent Cell-based Assay e.g., Ramos cells (B-cell lymphoma) IC₅₀ Data from patent

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically used to characterize covalent BTK inhibitors. These are representative protocols and may require optimization based on the specific laboratory conditions and reagents.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the enzymatic activity of BTK by quantifying the amount of ADP produced during the kinase reaction.

Workflow:

Caption: Workflow for a typical biochemical BTK kinase assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).

-

Dilute recombinant human BTK enzyme in kinase buffer to the desired concentration.

-

Prepare a substrate solution (e.g., Poly(Glu,Tyr) 4:1) and ATP solution in kinase buffer.

-

Perform serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

Assay Procedure (384-well plate format):

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of diluted BTK enzyme to each well.

-

Incubate for 60 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the autophosphorylation of BTK at Tyr223 in a cellular context, which is a hallmark of BTK activation.

Workflow:

Caption: Workflow for a Western blot-based BTK autophosphorylation assay.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable B-cell line (e.g., Ramos) in appropriate media.

-

Seed cells and treat with various concentrations of this compound or DMSO for a predetermined time (e.g., 2 hours).

-

Stimulate BTK autophosphorylation by adding an activating agent (e.g., anti-IgM F(ab')₂ fragment) for a short period (e.g., 10 minutes).

-

Lysis and Protein Quantification:

-

Pellet the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[2]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This method provides direct evidence of covalent bond formation between the inhibitor and the BTK protein by detecting the mass shift corresponding to the inhibitor's molecular weight.

Workflow:

Caption: Workflow for confirming covalent adduct formation by mass spectrometry.

Detailed Protocol:

-

Sample Preparation:

-

Incubate purified recombinant BTK protein with an excess of this compound (or a non-covalent inhibitor as a control) in a suitable buffer for a defined period (e.g., 1-2 hours) at room temperature.

-

Quench the reaction and desalt the sample using a C4 ZipTip or similar desalting column to remove unbound inhibitor and non-volatile salts.

-

LC-MS Analysis:

-

Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) using a system equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Use a reversed-phase column suitable for protein separation.

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the accurate mass of the intact protein.

-

Compare the mass of the this compound-treated BTK with the untreated control. A mass increase corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Conclusion

This compound is a potent covalent inhibitor of BTK with potential applications in a wide range of diseases. While detailed public data is currently limited, the information available from patent literature and chemical suppliers provides a foundation for further investigation. The experimental protocols outlined in this guide offer a robust framework for the comprehensive characterization of this compound and other novel covalent BTK inhibitors, enabling researchers to elucidate their mechanism of action and preclinical efficacy. Further research is warranted to fully explore the therapeutic potential of this compound.

References

Investigating the Role of BTK in Autoimmune Diseases with Btk-IN-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Bruton's tyrosine kinase (BTK) in the pathogenesis of autoimmune diseases. It details the molecular mechanisms through which BTK contributes to immune dysregulation and explores the therapeutic potential of BTK inhibition. As a case study, this guide presents data and methodologies associated with a representative preclinical BTK inhibitor, CGI-1746, to illustrate the principles of investigating BTK's role in autoimmunity. While Btk-IN-6 is a potent inhibitor of BTK with significant research potential in immune-mediated disorders, detailed public data is currently limited.[1] Therefore, CGI-1746, a well-characterized, potent, and selective reversible BTK inhibitor, will be used as a surrogate to provide concrete examples of the quantitative data and experimental protocols relevant to the study of BTK inhibitors in an autoimmune context.[2][3]

The Central Role of BTK in Autoimmune Pathogenesis

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, most notably B lymphocytes.[4] Its function is integral to B cell development, differentiation, proliferation, and antibody production. Dysregulation of BTK signaling can lead to the survival and activation of autoreactive B cells, a hallmark of many autoimmune diseases.

BTK is a key component of the B cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB. This signaling cascade is crucial for B cell-mediated immune responses. In the context of autoimmunity, aberrant BCR signaling, often driven by autoantigens, leads to the production of autoantibodies, cytokine release, and the presentation of autoantigens to T cells, thereby perpetuating the autoimmune response.

Beyond its role in B cells, BTK is also expressed in myeloid cells, including macrophages, neutrophils, and mast cells. In these cells, BTK is involved in signaling downstream of Fc receptors (FcRs) and Toll-like receptors (TLRs).[5] This involvement implicates BTK in innate immune responses that contribute to the inflammatory milieu of autoimmune diseases. For instance, in macrophages, BTK inhibition can abolish the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 upon Fcγ receptor engagement.[2]

This compound and Representative Inhibitor CGI-1746

This compound is recognized as a potent inhibitor of BTK, holding promise for research in immune diseases, cardiovascular conditions, and oncology.[1] However, for the purpose of this technical guide, which requires detailed quantitative data and experimental protocols, we will focus on the well-documented preclinical BTK inhibitor, CGI-1746.

CGI-1746 is a potent and highly selective, reversible inhibitor of BTK.[2][3] Its mechanism of action involves binding to the ATP-binding pocket of the BTK enzyme, thereby preventing its phosphorylation and subsequent activation. This inhibition effectively blocks the downstream signaling cascade initiated by BCR and FcR activation.

Quantitative Data for CGI-1746

The following tables summarize the key quantitative data for the representative BTK inhibitor, CGI-1746.

Table 1: Biochemical Potency and Selectivity of CGI-1746

| Target Kinase | IC50 (nM) | Selectivity (fold vs. BTK) |

| BTK | 1.9 | 1 |

| Tec | >1000 | >526 |

| Src | >1000 | >526 |

| Lck | >1000 | >526 |

| Fgr | >1000 | >526 |

| Lyn | >1000 | >526 |

| Hck | >1000 | >526 |

| Data sourced from publicly available information on CGI-1746.[2] |

Table 2: Cellular Activity of CGI-1746

| Assay | Cell Type | Stimulus | IC50 (nM) |

| B cell Proliferation | Murine B cells | anti-IgM | 134 |

| B cell Proliferation | Human B cells | anti-IgM | 42 |

| TNFα Production | Human Monocytes | Immune Complexes | 47 |

| IL-1β Production | Human Monocytes | Immune Complexes | 36 |

| IL-6 Production | Human Monocytes | Immune Complexes | 353 |

| Data sourced from publicly available information on CGI-1746.[2][3] |

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B cell receptor signaling pathway.

Caption: BTK Signaling Pathway in B Cells.

Experimental Workflow: In Vitro BTK Inhibition Assay

The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of a compound like this compound or CGI-1746 against the BTK enzyme.

Caption: Workflow for a Biochemical BTK Inhibition Assay.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BTK inhibitors and investigate their effects on immune cell function. These protocols are based on standard techniques and can be adapted for the specific inhibitor of interest, such as this compound.

Biochemical BTK Kinase Assay

Objective: To determine the in vitro potency (IC50) of a test compound against purified recombinant BTK.

Materials:

-

Recombinant human BTK protein

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Poly-(Glu, Tyr) 4:1 substrate

-

Test compound (e.g., this compound or CGI-1746) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare a solution of recombinant BTK in kinase assay buffer.

-

Add 2.5 µL of the test compound at various concentrations (typically in a 3-fold serial dilution) or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the BTK enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Prepare a 2X ATP/substrate mixture in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate mixture to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

B Cell Proliferation Assay

Objective: To assess the effect of a BTK inhibitor on the proliferation of B cells following BCR stimulation.

Materials:

-

Primary B cells isolated from human peripheral blood or mouse spleen

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-IgM antibody (for BCR stimulation)

-

Test compound (e.g., this compound or CGI-1746) serially diluted in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or [³H]-thymidine

-

96-well flat-bottom plates

Procedure:

-

Isolate B cells using a negative selection kit (e.g., EasySep™ Human B Cell Isolation Kit).

-

Plate the B cells at a density of 1 x 10⁵ cells/well in a 96-well plate in complete RPMI-1640 medium.

-

Add the test compound at various concentrations or DMSO (vehicle control) to the wells.

-

Stimulate the cells with an optimal concentration of anti-IgM antibody.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Measure cell proliferation:

-

Using CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.

-

Using [³H]-thymidine: Pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

-

-

Calculate the IC50 value for the inhibition of proliferation.

Macrophage Cytokine Production Assay

Objective: To evaluate the effect of a BTK inhibitor on the production of pro-inflammatory cytokines by macrophages stimulated via Fcγ receptors.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% FBS

-

PMA (for THP-1 differentiation)

-

Immune complexes (e.g., aggregated human IgG)

-

Test compound (e.g., this compound or CGI-1746) serially diluted in DMSO

-

ELISA kits for TNFα, IL-1β, and IL-6

-

96-well tissue culture plates

Procedure:

-

For primary monocytes: Isolate monocytes from PBMCs by adherence or using a monocyte isolation kit.

-

For THP-1 cells: Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Plate the macrophages at a density of 5 x 10⁴ cells/well in a 96-well plate.

-

Pre-treat the cells with the test compound at various concentrations or DMSO for 1 hour.

-

Stimulate the cells with pre-formed immune complexes for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNFα, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Determine the IC50 for the inhibition of each cytokine.

Conclusion

The inhibition of BTK represents a promising therapeutic strategy for a range of autoimmune diseases. The central role of BTK in both B cell and myeloid cell-mediated pathogenic processes provides a strong rationale for its targeting. The use of potent and selective inhibitors, exemplified here by the preclinical compound CGI-1746, allows for the detailed investigation of BTK's function in autoimmune models and provides a pathway for the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to evaluate the efficacy and mechanism of action of BTK inhibitors like this compound in the context of autoimmune disease research and drug discovery. Further investigation into specific inhibitors will be crucial to fully realize the therapeutic potential of targeting BTK in these complex disorders.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CGI 1746 | Brutons Tyrosine Kinase (BTK) Inhibitors: R&D Systems [rndsystems.com]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]

Btk-IN-6: An Investigational Bruton's Tyrosine Kinase Inhibitor for Hematological Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btk-IN-6 is a potent, small molecule inhibitor of Bruton's tyrosine kinase (BTK) available for preclinical research.[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, differentiation, and activation of B-cells.[4] Dysregulation of the BCR pathway is a hallmark of many B-cell hematological malignancies, making BTK a key therapeutic target.[5] this compound, identified as compound 8 in patent WO2021136219A1, is an oxane-substituted imidazopyrazine or imidazotriazine derivative designed to inhibit BTK and its mutants.[1][2][6][7] This technical guide provides an overview of the available information on this compound for its application in hematological malignancy research.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2662512-08-3 | [2] |

| Molecular Formula | C23H22FN5O3 | [7] |

| Molecular Weight | 435.45 g/mol | [7] |

Mechanism of Action

This compound is designed as a potent inhibitor of Bruton's tyrosine kinase.[1][2][3] The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of upstream kinases like LYN and SYK. These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A and CD79B, creating docking sites for BTK.[4] Activated BTK then phosphorylates downstream effectors, including phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of signaling events involving calcium mobilization and the activation of transcription factors such as NF-κB and MAP kinases. These pathways are crucial for the survival and proliferation of B-cells.[3]

By inhibiting BTK, this compound is expected to disrupt this signaling cascade, thereby impeding the growth and survival of malignant B-cells that are dependent on the BCR pathway. The patent describing this compound suggests its potential utility in treating various B-cell lymphomas and leukemias.[1]

Signaling Pathway Diagram: B-Cell Receptor (BCR) Signaling and BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Quantitative Data

Currently, there is no publicly available peer-reviewed data detailing the specific IC50 values of this compound for BTK or its selectivity profile against other kinases. Chemical suppliers describe it as a "potent" inhibitor, but quantitative metrics are not provided.[1][2][3] The associated patent, WO2021136219A1, also does not disclose specific biological data for "compound 8" (this compound).[1] Researchers will need to perform their own in vitro kinase assays to determine these parameters.

Experimental Protocols

Detailed experimental protocols for this compound are not yet available in published literature. However, standard assays used to characterize other BTK inhibitors in the context of hematological malignancies can be adapted.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of this compound against BTK.

Workflow Diagram: In Vitro Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human BTK enzyme, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT), ATP, and a suitable substrate (e.g., poly(Glu,Tyr)).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Assay Plate Preparation: In a 384-well plate, add the BTK enzyme to each well.

-

Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescent signal.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (General Protocol)

This protocol can be used to assess the effect of this compound on the viability of hematological malignancy cell lines (e.g., TMD8, OCI-Ly10 for DLBCL; Mino, JeKo-1 for MCL).

Methodology:

-

Cell Seeding: Seed hematological malignancy cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of this compound concentration to determine the EC50 value.

Western Blotting for BTK Pathway Inhibition (General Protocol)

This protocol is for assessing the inhibition of BTK signaling in hematological malignancy cell lines.

Methodology:

-

Cell Treatment: Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2. A loading control such as GAPDH or β-actin should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of BTK and its downstream target PLCγ2.

Conclusion

This compound is a promising research tool for investigating the role of BTK in hematological malignancies. While specific efficacy and selectivity data are not yet publicly available, its identity as a potent BTK inhibitor suggests its potential in preclinical studies. The provided general protocols offer a starting point for researchers to characterize the activity of this compound and explore its therapeutic potential in various B-cell cancers. Further independent research is required to fully elucidate the detailed pharmacological profile of this compound.

References

- 1. WO2021136219A1 - Btk inhibitors - Google Patents [patents.google.com]

- 2. Btk - 美国 InvivoChem 中文官网 [invivochem.cn]

- 3. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Btk | 2662512-08-3 | Invivochem [invivochem.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Bruton's Tyrosine Kinase (Btk) Inhibitors

Disclaimer: Publicly available information on the specific structure-activity relationship (SAR) of Btk-IN-6 is limited. Therefore, this guide provides a comprehensive overview of the SAR of Bruton's tyrosine kinase (Btk) inhibitors as a class, drawing on data from well-characterized examples. This approach offers valuable insights for researchers, scientists, and drug development professionals working on Btk-targeted therapies.

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and activation.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][4] This guide delves into the structure-activity relationships of Btk inhibitors, providing a detailed look at their biochemical and cellular activities, and the experimental protocols used for their characterization.

Btk Structure and Inhibitor Binding

Btk is composed of five domains: an N-terminal pleckstrin homology (PH) domain, a Tec homology (TH) domain, a Src homology 3 (SH3) domain, an SH2 domain, and a C-terminal kinase (catalytic) domain.[5] Small molecule inhibitors of Btk primarily target the ATP-binding site within the kinase domain.[4][6] These inhibitors can be broadly classified into two main categories: covalent and non-covalent inhibitors.

Structure-Activity Relationship of Btk Inhibitors

The development of Btk inhibitors has evolved from first-generation irreversible covalent inhibitors to more selective second-generation covalent inhibitors and, more recently, to reversible non-covalent inhibitors.

Covalent Btk Inhibitors

Covalent inhibitors typically contain an electrophilic warhead, such as an acrylamide or a butynamide group, that forms an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of Btk.[6][7] This covalent interaction leads to sustained inhibition of the kinase.

Ibrutinib , the first-in-class Btk inhibitor, demonstrated the potential of targeting Btk. However, it also inhibits other kinases with a homologous cysteine, leading to off-target effects.[8] Structure-activity relationship studies have focused on modifying the scaffold and the warhead to improve selectivity and reduce off-target activities.

Acalabrutinib and Zanubrutinib are second-generation covalent inhibitors designed for greater selectivity. For instance, acalabrutinib's structural modifications result in decreased off-target binding to kinases like EGFR and ITK.[6][7]

| Inhibitor | Type | Btk IC50 (nM) | Key Structural Features | Selectivity Notes |

| Ibrutinib | Covalent | 0.5[8] | Pyrazolopyrimidine core, acrylamide warhead | Inhibits other kinases like ITK, TEC, EGFR, JAK3.[6] |

| Acalabrutinib | Covalent | 30[8] | Pyrrolopyrimidine core, butynamide warhead | More selective than ibrutinib; does not inhibit EGFR or ITK.[6][7] |

| Zanubrutinib | Covalent | <1.0 | Pyrimidine core, acrylamide warhead | High selectivity for Btk over other Tec family kinases and EGFR.[6] |

| Tolebrutinib | Covalent | 0.4 (Ramos B-cells)[8] | Imidazopyrazine core, acrylamide warhead | High selectivity and CNS penetrant.[8] |

Non-Covalent Btk Inhibitors

Non-covalent inhibitors bind reversibly to the ATP-binding site of Btk through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. A key advantage of this class is its potential to inhibit Btk mutants that have developed resistance to covalent inhibitors, particularly the C481S mutation which prevents covalent bond formation.[9]

Fenebrutinib is a potent and selective, non-covalent, reversible Btk inhibitor.[10] Its development was guided by SAR studies to optimize binding affinity and selectivity without relying on covalent bond formation.[6][7]

Pirtobrutinib is another highly selective, non-covalent Btk inhibitor that has shown efficacy in patients who have developed resistance to covalent inhibitors.[11]

| Inhibitor | Type | Btk IC50 (nM) | Key Structural Features | Selectivity Notes |

| Fenebrutinib | Non-covalent | <10 | Thiazole carboxamide core | Highly selective and reversible.[10][12] |

| Pirtobrutinib | Non-covalent | 3.2[13] | Pyridinone core | Potently inhibits both wild-type and C481S mutant Btk.[11][13] |

| Remibrutinib | Non-covalent | ~1.9 | Pyrimidine core | High selectivity.[14] |

| GNE-431 | Non-covalent | 3.2[5] | Dihydropyridinone core | Potent against wild-type and C481S mutant Btk.[5] |

Experimental Protocols

The characterization of Btk inhibitors involves a range of biochemical, cellular, and biophysical assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified Btk.

Principle: The assay quantifies the phosphorylation of a substrate peptide by Btk. The amount of phosphorylated product is typically measured using methods like ADP-Glo™, LanthaScreen™, or radioactive phosphate incorporation.[2][15][16]

Methodology (based on ADP-Glo™ Kinase Assay): [2]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).

-

Dilute purified recombinant Btk enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted inhibitor.

-

Add the diluted Btk enzyme to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes at 30°C).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular BTK Autophosphorylation Assay

This assay assesses the inhibitor's ability to block Btk activity within a cellular context by measuring the autophosphorylation of Btk at Tyr223.

Principle: Btk activation in B-cells, often stimulated by BCR cross-linking, leads to its autophosphorylation. A cell-based ELISA or Western blotting can quantify the level of phosphorylated Btk (pBtk).[17]

Methodology (Cell-Based ELISA): [17]

-

Cell Culture and Treatment:

-

Seed B-cells (e.g., Ramos cells) in a 96-well plate and culture overnight.

-

Pre-treat the cells with serial dilutions of the Btk inhibitor for a specified time (e.g., 1-2 hours).

-

Stimulate Btk activity by adding an anti-IgM antibody to cross-link the BCR.

-

-

Cell Lysis and Fixation:

-

Fix the cells with a fixing solution (e.g., 4% formaldehyde).

-

Wash the cells and then permeabilize them with a permeabilization buffer (e.g., containing Triton X-100).

-

-

Immunodetection:

-

Block non-specific binding with a blocking buffer.

-

Incubate with a primary antibody specific for phosphorylated Btk (pY223).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Normalize the pBtk signal to the total cell number (e.g., by using a DNA stain).

-

Calculate the percent inhibition and determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay directly measures the binding of an inhibitor to Btk in a competitive format.

Principle: The assay relies on the FRET between a terbium (Tb)-labeled anti-tag antibody bound to a tagged Btk protein and a fluorescently labeled tracer that binds to the Btk active site. An unlabeled inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.[18][19]

Methodology (LanthaScreen™ Eu Kinase Binding Assay): [18]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of the test inhibitor.

-

Prepare a solution containing the tagged Btk enzyme and a europium (Eu)-labeled anti-tag antibody.

-

Prepare a solution of the Alexa Fluor™ 647-labeled tracer.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted inhibitor.

-

Add the Btk/Eu-antibody mixture.

-

Add the tracer solution to initiate the binding reaction.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Detection:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Determine the percent inhibition based on the decrease in the FRET signal.

-

Calculate the IC50 value from the dose-response curve.

-

Mandatory Visualizations

Btk Signaling Pathway

Caption: Simplified Btk signaling pathway downstream of the B-cell receptor.

Experimental Workflow for Btk Inhibitor Characterization

Caption: General workflow for the characterization of Btk inhibitors.

Conclusion

The study of the structure-activity relationship of Btk inhibitors is a dynamic field that has led to the successful development of targeted therapies for B-cell malignancies and autoimmune diseases. While specific data on this compound is not widely available, the principles of inhibitor design, whether covalent or non-covalent, revolve around optimizing potency for Btk while minimizing off-target effects. The continuous exploration of novel chemical scaffolds and binding modes, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the discovery of next-generation Btk inhibitors with improved efficacy and safety profiles.

References

- 1. ajspire.com [ajspire.com]

- 2. promega.com [promega.com]

- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gene.com [gene.com]

- 13. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. promega.com [promega.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. assaybiotechnology.com [assaybiotechnology.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Btk-IN-6 and Potent BTK Inhibitors in the Investigation of Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical signaling node in various hematopoietic cell lineages. While its role in B cell development and adaptive immunity is well-established, a growing body of evidence highlights its integral function in the innate immune system. Potent and selective inhibitors of BTK are invaluable tools for dissecting its complex roles in innate immune cells such as macrophages, neutrophils, and dendritic cells.

This technical guide focuses on the utility of potent BTK inhibitors, with a conceptual focus on Btk-IN-6 , in the study of innate immunity. This compound is a potent BTK inhibitor, identified as compound 8 in patent WO2021136219A1[1][2][3]. While specific quantitative data and detailed experimental protocols for this compound are not yet publicly available, this guide will provide a comprehensive framework for its use based on the known functions of BTK and the application of other well-characterized BTK inhibitors in innate immunity research.

The Role of BTK in Innate Immunity

BTK is a key downstream signaling molecule for several critical innate immune receptors, including Toll-like receptors (TLRs) and the NLRP3 inflammasome.[4][5] Its activation in myeloid cells triggers a cascade of downstream events that regulate cytokine production, phagocytosis, and other essential innate immune responses.[6][7]

Key Functions of BTK in Innate Immune Cells:

-

Toll-Like Receptor (TLR) Signaling: BTK is involved in the signaling pathways of various TLRs, including TLR2, TLR4, TLR7, TLR8, and TLR9.[8][9][10] Upon ligand binding, BTK can be recruited to the TLR signaling complex, influencing the activation of downstream transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12]

-

NLRP3 Inflammasome Activation: BTK has been identified as a direct regulator of the NLRP3 inflammasome, a multi-protein complex crucial for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[13][14][15] BTK can physically interact with NLRP3 and its adaptor protein ASC, promoting inflammasome assembly and activation.[15]

-

Macrophage and Neutrophil Function: In macrophages, BTK influences polarization, phagocytosis, and the production of inflammatory mediators.[16][17] In neutrophils, BTK is implicated in functions such as degranulation, reactive oxygen species (ROS) production, and chemotaxis.[18]

This compound and Other Potent BTK Inhibitors: Tools for Research

Potent and selective BTK inhibitors serve as powerful chemical probes to elucidate the specific functions of BTK in these processes. By inhibiting BTK's kinase activity, researchers can observe the downstream consequences on cellular signaling and function, thereby defining the role of BTK in a given pathway.

Quantitative Data on BTK Inhibitors

While specific data for this compound is not available, the following table provides examples of inhibitory concentrations (IC50) for other well-characterized BTK inhibitors to illustrate the type of data required for such a compound.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Example Data | ||||

| Ibrutinib | BTK | 0.5 | Biochemical | [19] |

| Acalabrutinib | BTK | 3 | Biochemical | [19] |

| Zanubrutinib | BTK | <1 | Biochemical | [19] |

| CGI-1746 | BTK | 1.9 | Biochemical | [19] |

| GDC-0853 | BTK | 0.91 | Biochemical | [19] |

| BMS-986142 | BTK | 0.5 | Biochemical | [20] |

| PCI-32765 | BTK | 8 | Cellular (B cell proliferation) | [21] |

| PCI-32765 | FcγR-induced IL-6 (Monocytes) | 3.9 | Cellular | [21] |

Note: The potency of an inhibitor can vary depending on the assay type (biochemical vs. cellular). It is crucial to determine the IC50 of this compound in the specific cellular system being investigated.

Kinase Selectivity

An ideal chemical probe should be highly selective for its intended target to avoid off-target effects that could confound experimental results. The selectivity of a BTK inhibitor is typically assessed by screening it against a large panel of kinases.

| Inhibitor | Off-Target Kinases (with significant inhibition) | Reference |

| Example Data | ||

| Ibrutinib | TEC, ITK, EGFR, SRC family kinases | [22] |

| Acalabrutinib | Less off-target activity compared to ibrutinib | [22] |

| Zanubrutinib | High selectivity for BTK | [22] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of BTK in innate immunity using a potent inhibitor like this compound.

In Vitro BTK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on BTK enzymatic activity.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[3]

-

ATP

-

BTK substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or other inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

-

Add 2 µl of recombinant BTK enzyme diluted in kinase buffer.

-

Add 2 µl of a mixture of the BTK substrate and ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Macrophage Stimulation Assay

Objective: To assess the effect of this compound on cytokine production by macrophages in response to TLR ligands.

Materials:

-

Human or murine macrophages (e.g., primary bone marrow-derived macrophages (BMDMs) or THP-1 cells differentiated with PMA)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Lipopolysaccharide (LPS) (TLR4 ligand) or other TLR agonists

-

This compound (or other inhibitor)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).[12][23]

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's protocols.

-

Analyze the dose-dependent effect of this compound on cytokine production.

NLRP3 Inflammasome Activation Assay

Objective: To investigate the role of BTK in NLRP3 inflammasome activation using this compound.

Materials:

-

Primary BMDMs or differentiated THP-1 cells

-

LPS

-

Nigericin or ATP (NLRP3 activators)

-

This compound (or other inhibitor)

-

ELISA kit for IL-1β

-

Western blot reagents for caspase-1

Procedure:

-

Priming Step: Seed macrophages in a culture plate. Prime the cells with LPS (e.g., 200-500 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[14]

-

Inhibition Step: During the last 1-2 hours of priming, add different concentrations of this compound or DMSO.

-

Activation Step: After priming, replace the medium with serum-free medium and stimulate the cells with an NLRP3 activator like Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) for 30-60 minutes.[14]

-

Analysis:

-

IL-1β Secretion: Collect the supernatants and measure the concentration of mature IL-1β by ELISA.

-

Caspase-1 Activation: Collect both the supernatants and cell lysates. Analyze the cleavage of pro-caspase-1 to its active p20 subunit in the supernatant by Western blotting.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of BTK in innate immunity.

BTK in TLR4 Signaling Pathway

References

- 1. promega.com [promega.com]

- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]

- 5. Inhibition of Bruton's TK regulates macrophage NF-κB and NLRP3 inflammasome activation in metabolic inflammation [iris.uniupo.it]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 13. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]

- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 15. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Bruton’s Tyrosine Kinase (BTK) Prevents Inflammatory Macrophage Differentiation: A Potential Role in RA and SLE - ACR Meeting Abstracts [acrabstracts.org]

- 18. Inhibition of Bruton's TK regulates macrophage NF‐κB and NLRP3 inflammasome activation in metabolic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

- 20. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Bruton's Tyrosine Kinase (BTK) Inhibition: An Illustrative Guide

Disclaimer: Initial searches for "Btk-IN-6" did not yield publicly available scientific literature or datasheets containing specific in vitro quantitative data or detailed experimental protocols. Therefore, this document serves as a comprehensive technical guide using the well-characterized, first-in-class BTK inhibitor, Ibrutinib , as an illustrative example. The data, protocols, and visualizations presented herein are specific to Ibrutinib and are intended to provide a framework for the type of information required for a thorough in vitro evaluation of a novel BTK inhibitor.

Introduction to BTK and Ibrutinib

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][3]

Ibrutinib (also known as PCI-32765) is a potent and irreversible small-molecule inhibitor of BTK.[4] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][5] This guide summarizes the key in vitro characteristics of Ibrutinib, providing a template for the evaluation of novel BTK inhibitors.

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activity of Ibrutinib against BTK and other kinases, as well as its effects in cell-based assays.

Table 1: Biochemical Assay Data for Ibrutinib

| Target | Assay Type | IC50 (nM) | Reference |

| BTK | Kinase Assay | 0.5 | [4][5] |

| BTK Autophosphorylation | Cellular Assay | 11 | |

| BLK | Kinase Assay | Potently Inhibited | |

| BMX | Kinase Assay | Potently Inhibited | |

| FGR | Kinase Assay | Potently Inhibited | |

| EGFR | Kinase Assay | Potently Inhibited | |

| ITK | Kinase Assay | Potently Inhibited |

Table 2: Cell-Based Assay Data for Ibrutinib

| Cell Line | Assay Type | IC50 (µM) | Notes | Reference |

| Raji (Burkitt Lymphoma) | Proliferation | 5.20 | [6] | |

| Ramos (Burkitt Lymphoma) | Proliferation | 0.868 | [6] | |

| Raji + Obinutuzumab | Proliferation | 0.16 ± 0.095 | Combination enhances sensitivity | [6] |

| Ramos + Obinutuzumab | Proliferation | 0.01 ± 0.005 | Combination enhances sensitivity | [6] |

| Chronic Lymphocytic Leukemia (CLL) cells | Cytotoxicity | 1.0 - 25.0 | Dose- and time-dependent | [5] |

| MeWo, SK-MEL-28, WM164 (Melanoma) | Cytotoxicity | Varies | Ibrutinib is toxic to these cell lines | [7] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

BTK Biochemical Kinase Assay

This protocol is a representative example for determining the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Objective: To measure the direct inhibitory effect of a test compound on BTK kinase activity.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., poly(Glu, Tyr) peptide)

-

Test compound (e.g., Ibrutinib) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase buffer.

-

Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank.

-

Add the BTK enzyme to all wells except the blank.

-

Add the substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a luminescence-based readout.

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on the proliferation and viability of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effect of a test compound on cultured cells.

Materials:

-

Cancer cell line (e.g., Raji, Ramos, or primary CLL cells)[6]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., Ibrutinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 7 x 10³ cells/well) and allow them to adhere or stabilize for 24 hours.[7]

-

Treat the cells with various concentrations of the test compound (e.g., 0.01-100 µM for Ibrutinib) for a specified duration (e.g., 48 or 72 hours).[7][8] Include a vehicle control (DMSO only).

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.[7]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[8]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: BTK is a key mediator in the B-cell receptor (BCR) signaling pathway.[9][10][11]

Experimental Workflow: In Vitro Kinase Assay

The diagram below outlines the typical workflow for an in vitro biochemical kinase assay to determine inhibitor potency.

References

- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes: Btk-IN-6 Cellular Assay for Lymphocytes

References

- 1. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]

- 2. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | Btk | 2662512-08-3 | Invivochem [invivochem.com]

- 5. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK [frontiersin.org]

- 7. ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing and Administration of a Representative BTK Inhibitor in Mouse Models

Disclaimer: Information regarding a specific Bruton's tyrosine kinase (Btk) inhibitor designated "Btk-IN-6" was not publicly available. The following application notes and protocols are based on data from various well-characterized Btk inhibitors used in murine models and are intended to serve as a representative guide. Researchers should adapt these protocols based on the specific properties of their Btk inhibitor of interest.

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] This document provides detailed application notes and protocols for the in vivo dosing and administration of a representative Btk inhibitor in mouse models, intended for researchers, scientists, and drug development professionals.

Data Presentation